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An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium(0) (CAS 51364-51-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is an

organopalladium compound widely utilized as a catalyst and precatalyst in organic synthesis.[1]

[2] Its CAS number is 51364-51-3. This air-stable, dark purple crystalline solid serves as a

crucial source of palladium(0), a key oxidation state for a multitude of catalytic transformations,

particularly cross-coupling reactions that are fundamental to modern medicinal chemistry and

materials science.[2][3] The dba ligands are weakly bound and can be easily displaced by other

ligands, such as phosphines, making it an excellent precursor for the in-situ generation of

catalytically active palladium(0) species.[1][2] This guide provides a comprehensive overview of

the properties, synthesis, handling, and applications of Pd₂(dba)₃, including detailed

experimental protocols and visual aids to facilitate its effective use in the laboratory.

Core Properties
Pd₂(dba)₃ is a coordination complex where two palladium(0) atoms are bridged by three

molecules of dibenzylideneacetone (dba).[1][2] The palladium centers are bound to the alkene

moieties of the dba ligands.[1] It is often supplied as the chloroform adduct, Pd₂(dba)₃·CHCl₃,

as it is commonly recrystallized from chloroform.[1][2] The purity of commercial samples can be

variable.[1][4]
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Physical and Chemical Properties
A summary of the key physical and chemical properties of

tris(dibenzylideneacetone)dipalladium(0) is presented in the table below.

Property Value

CAS Number 51364-51-3[2][5]

Molecular Formula C₅₁H₄₂O₃Pd₂[2]

Molar Mass 915.72 g/mol [2]

Appearance Dark purple to black crystalline powder[6]

Melting Point 152-155 °C[2]

Solubility

Insoluble in water. Soluble in organic solvents

such as chloroform, benzene, and

tetrahydrofuran (THF).[6]

Stability
Air and moisture sensitive. Should be stored

under an inert atmosphere.[6]

Spectroscopic Data
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Spectroscopy Data

¹H NMR (CDCl₃)

Due to the dynamic exchange of dba ligands in

solution, the ¹H NMR spectrum can be complex

and may show broad peaks. The spectra of

related dba-Z substituted complexes have been

studied in detail to understand the solution

structure.[7]

¹³C NMR (CDCl₃)

Similar to ¹H NMR, the ¹³C NMR spectrum is

influenced by ligand exchange. Studies using

isotopically labeled dba have been conducted to

elucidate the structure of the major and minor

isomers in solution.

FTIR (KBr pellet)

The IR spectrum shows characteristic peaks for

the dba ligand and the palladium-olefin

coordination.

UV-Vis (THF/H₂O)

Exhibits a high absorption in the visible range

with a λₘₐₓ around 528 nm in THF/H₂O

mixtures.[8]

Synthesis
The synthesis of Pd₂(dba)₃ was first reported in 1970 and typically involves the reduction of a

palladium(II) salt in the presence of dibenzylideneacetone.[1][2]

General Experimental Protocol: Synthesis from Sodium
Tetrachloropalladate
This protocol provides a general representation of the synthesis of Pd₂(dba)₃.

Materials:

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

Dibenzylideneacetone (dba)
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Sodium acetate

Methanol

Acetone

Procedure:

In a round-bottom flask, dissolve sodium tetrachloropalladate(II) in methanol.

In a separate flask, dissolve dibenzylideneacetone and sodium acetate in methanol.

Slowly add the palladium solution to the dibenzylideneacetone solution with stirring. A dark

purple precipitate of Pd₂(dba)₃ will form.[6]

Stir the mixture at room temperature for a specified time.

Collect the precipitate by filtration.

Wash the solid with methanol and then with water.[6]

Dry the product under vacuum.

Applications in Organic Synthesis
Pd₂(dba)₃ is a versatile catalyst precursor for a wide array of palladium-catalyzed cross-

coupling reactions.[2] Some of the most prominent applications are detailed below.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds

between organoboron compounds and organic halides or triflates.

Typical Experimental Protocol:

In a reaction vessel, combine the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv),

and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).

Add the solvent (e.g., dioxane, toluene, DMF).
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Purge the vessel with an inert gas (e.g., argon or nitrogen).

In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (e.g., 1.5

mol%) and a suitable phosphine ligand (e.g., P(t-Bu)₃, SPhos, 3-6 mol%) in the reaction

solvent.[9]

Add the catalyst solution to the reaction vessel.

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[9]

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

Upon completion, cool the reaction to room temperature.

Perform an aqueous workup to remove inorganic salts.

Extract the product with an organic solvent.

Dry the organic layer, concentrate, and purify the product by a suitable method (e.g., column

chromatography).[6][9]

Catalytic Cycle for Suzuki-Miyaura Coupling:
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Reactants & Products
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Catalytic cycle of the Suzuki-Miyaura reaction.

Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide or triflate with an

alkene to form a substituted alkene.[10]

Typical Experimental Protocol:

To a reaction vessel, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and a base

(e.g., Et₃N, NaOAc, 1.2-2.0 equiv).

Add the solvent (e.g., DMF, NMP, toluene).

Purge the vessel with an inert gas.
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Add Pd₂(dba)₃ (e.g., 1-2 mol%) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-4 mol%).

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

Monitor the reaction progress.

Upon completion, cool the reaction to room temperature.

Perform an aqueous workup.

Extract the product with an organic solvent, dry, concentrate, and purify.[6]

Catalytic Cycle for Heck-Mizoroki Reaction:

Reactants & Products
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Catalytic cycle of the Heck-Mizoroki reaction.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a chemical reaction used for the synthesis of carbon-

nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[11]

Typical Experimental Protocol:

An oven-dried Schlenk flask is charged with Pd₂(dba)₃ (e.g., 1 mol %), a phosphine ligand

(e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, 1.2-2.0 equiv).

The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are added.

The flask is evacuated and backfilled with an inert gas several times.

The solvent (e.g., toluene, dioxane) is added via syringe.

The reaction mixture is heated with stirring at the desired temperature (typically 80-110 °C)

until the starting material is consumed.

After cooling to room temperature, the reaction is quenched with water.

The product is extracted with an organic solvent, and the combined organic layers are dried,

concentrated, and purified.[12]

Experimental Workflow for Buchwald-Hartwig Amination:
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General workflow for a Buchwald-Hartwig amination reaction.

Safety and Handling
Tris(dibenzylideneacetone)dipalladium(0) is sensitive to air and moisture and should be

handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6] It is

advisable to store the compound in a cool, dry, and dark place. For long-term storage,

refrigeration is recommended. Personal protective equipment, including gloves and safety

glasses, should be worn when handling this compound.
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Conclusion
Tris(dibenzylideneacetone)dipalladium(0) is an indispensable catalyst precursor in modern

organic synthesis, enabling the efficient construction of complex molecules through a variety of

cross-coupling reactions. Its versatility and commercial availability have solidified its role as a

critical tool for researchers and professionals in the fields of drug discovery and materials

science. A thorough understanding of its properties, handling requirements, and reaction

mechanisms is essential for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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